molecular formula C18H12ClFN6OS B2543226 N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863460-00-8

N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2543226
CAS No.: 863460-00-8
M. Wt: 414.84
InChI Key: ZQXIWMDKHMKCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H12ClFN6OS and its molecular weight is 414.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-chlorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrimidine core, which is known for its diverse biological properties. The presence of the chlorophenyl and fluorophenyl groups enhances its pharmacological profile.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many triazolo derivatives are recognized for inhibiting enzymes such as lysine-specific demethylase 1 (LSD1), which plays a crucial role in cancer cell proliferation and migration. For instance, a related compound demonstrated significant inhibition of LSD1 activity in MGC-803 cells, leading to reduced cell migration and increased levels of H3K4me2, a substrate of LSD1 .
  • Anticancer Activity : Compounds containing the triazolo-pyrimidine scaffold have shown promising anticancer effects. In vitro studies have reported that these compounds can modulate cancer cell growth and migration at lower concentrations .

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Activity Effect Reference
LSD1 InhibitionSignificant reduction in activity
Anticancer ActivityModulates growth in cancer cells
CytotoxicityPotent against MCF-7 cells
Antimicrobial EffectsExhibits antibacterial properties

Case Studies

  • Inhibition of Cancer Cell Migration : A study involving compound 27 (a structural analogue) showed that treatment led to a dose-dependent accumulation of H3K4me2 without affecting the expression of LSD1 itself. This suggests potential therapeutic applications in cancer treatment through epigenetic modulation .
  • Cytotoxicity Assessment : Another investigation demonstrated that certain derivatives exhibited enhanced cytotoxicity against human malignant cell lines (e.g., MCF-7), indicating their potential as chemotherapeutic agents .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN6OS/c19-11-1-5-13(6-2-11)23-15(27)9-28-18-16-17(21-10-22-18)26(25-24-16)14-7-3-12(20)4-8-14/h1-8,10H,9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXIWMDKHMKCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.